molecular formula C21H18ClN3O4 B2982368 4-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 511237-80-2

4-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2982368
CAS No.: 511237-80-2
M. Wt: 411.84
InChI Key: VNXOUPCRZLYZDK-UHFFFAOYSA-N
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Description

Its structure features a 2-chloro-7-methylquinolin-3-yl group at position 5 of the pyrazoline ring and a furan-2-yl substituent at position 2. The 4-oxobutanoic acid tail enhances solubility and bioavailability, making it a candidate for further drug development .

Properties

IUPAC Name

4-[3-(2-chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4/c1-12-4-5-13-10-14(21(22)23-15(13)9-12)17-11-16(18-3-2-8-29-18)24-25(17)19(26)6-7-20(27)28/h2-5,8-10,17H,6-7,11H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXOUPCRZLYZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCC(=O)O)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions The process begins with the preparation of the quinoline and furan intermediates, followed by their coupling through a pyrazole formation reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole moieties.

    Reduction: Reduction reactions can be performed on the quinoline ring, especially at the chloro substituent.

    Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dechlorinated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heterocyclic rings suggests that it could interact with biological macromolecules in a specific manner.

Medicine

Medicinally, this compound or its derivatives might be investigated for their potential therapeutic effects. The quinoline moiety is known for its antimalarial properties, while the pyrazole ring is a common pharmacophore in anti-inflammatory drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure might lend itself to applications in advanced material science.

Mechanism of Action

The mechanism of action of 4-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Compounds
Compound ID Quinoline Substituents Pyrazole Substituents Additional Features Reference
Target Compound 2-Chloro-7-methyl Furan-2-yl 4-Oxobutanoic acid tail N/A
12 6-Chloro-2-oxo-4-phenyl 3-Fluorophenyl 4-Oxobutanoic acid tail
13 6-Chloro-2-oxo-4-phenyl 3-Chlorophenyl 4-Oxobutanoic acid tail
15 6-Chloro-2-oxo-4-phenyl 3-Methoxyphenyl 4-Oxobutanoic acid tail
24 4-(4-Bromophenyl)-2-oxo Phenyl 4-Oxobutanoic acid tail
25 4-(4-Chlorophenyl)-2-oxo 4-Bromophenyl 4-Oxobutanoic acid tail
26 4-(4-Chlorophenyl)-2-oxo 4-Chlorophenyl 4-Oxobutanoic acid tail
Compound 6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl Phenyl 4-Oxobutanoic acid tail

Key Observations :

  • The target compound uniquely combines a 2-chloro-7-methylquinoline core with a furan-2-yl group, distinguishing it from analogs with 2-oxo-4-arylquinoline scaffolds (e.g., 12, 13, 15) or fused dioxolo systems ().
  • The furan-2-yl substituent in the target compound may confer distinct electronic and steric properties compared to halogenated or methoxylated aryl groups in analogs.

Key Observations :

  • Lower yields in 25 and 26 (27%, 22%) suggest challenges in coupling sterically hindered or electron-deficient aryl groups during synthesis .
  • All analogs exhibit >95% purity via HPLC, indicating robust purification protocols (e.g., flash chromatography, precipitation from ethyl acetate) .
  • The target compound likely follows similar synthetic logic (e.g., EDCI/HOBT-mediated coupling), but its furan-2-yl group may require optimized conditions for reactivity.

Implications of Structural Variations

  • Aryl vs.
  • 4-Oxobutanoic Acid Tail: Common across all compounds, this moiety likely improves aqueous solubility and pharmacokinetics .

Biological Activity

The compound 4-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (also referred to as ChemDiv compound ID 5959-0186) is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

This compound has the molecular formula C21H18ClN3O4C_{21}H_{18}ClN_{3}O_{4} and a molar mass of approximately 405.83 g/mol. Its structure includes a quinoline moiety, a furan ring, and a pyrazole group, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC21H18ClN3O4
Molar Mass405.83 g/mol
Density1.38 g/cm³ (predicted)
Boiling Point508.1 °C (predicted)
pKa0.32 (predicted)

Antimicrobial Properties

Research indicates that compounds similar to this structure exhibit significant antimicrobial activity. For instance, derivatives of quinoline and pyrazole have shown effectiveness against various bacterial strains. In particular, the compound's ability to inhibit Gram-positive bacteria has been noted in several studies, with minimum inhibitory concentrations (MICs) reported in the range of 50–100 µM against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-cancer Potential

The compound's structural features suggest potential anti-cancer activity. Studies have indicated that related compounds can inhibit key signaling pathways involved in tumor progression. For example, compounds derived from similar frameworks have been shown to act as inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation .

The proposed mechanism of action involves the interaction of the compound with specific enzymes or receptors within cancer cells. The inhibition of these targets can lead to reduced cell proliferation and increased apoptosis in malignant cells .

Study 1: Synthesis and Activity Evaluation

A recent study synthesized various derivatives of the target compound through multicomponent reactions (MCRs). The synthesized compounds were evaluated for their biological activity against cancer cell lines, demonstrating that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of the compound were assessed using agar diffusion methods. The results indicated that the compound displayed significant zones of inhibition against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

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